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Compound of Interest

Compound Name: 3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B1301764

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and
potential biological significance of 3-(3-nitrophenyl)-1H-pyrazole. The information is curated
for professionals in the fields of medicinal chemistry, pharmacology, and drug development,
with a focus on presenting clear, actionable data and methodologies.

Core Compound Identification and Properties
IUPAC Name, Structure, and Tautomerism

The compound is commonly referred to as 3-(3-nitrophenyl)-1H-pyrazole. However, due to
annular tautomerism common in N-unsubstituted pyrazoles, the proton can reside on either
nitrogen atom. The IUPAC preferred name is 5-(3-nitrophenyl)-1H-pyrazole[1]. Both names
refer to the same chemical entity in equilibrium.

Molecular Formula: CoH7N302[1]

Molecular Weight: 189.17 g/mol [1]

CAS Number: 59843-77-5[1]

SMILES: O=--INVALID-LINK--clcccc(cl)c2cc[nH]n2

Chemical Structure:
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Caption: 2D Structure of 3-(3-nitrophenyl)-1H-pyrazole.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of the
compound.

Table 1: Physicochemical Properties

Property Value Reference

Melting Point 126 - 128 °C Thermo Scientific
Solubility 11.7 pg/mL (at pH 7.4) [1]

XLogP3-AA 1.7 [1]

| Topological Polar Surface Area | 74.5 Az [[1] |

Table 2: Spectroscopic Data Summary
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Technique Data Highlights Reference

Data available on
SpectraBase. Aromatic
protons expected in the &
AT 7.0-8.5 ppm range. [1]
Pyrazole C-H protons
expected at ~8 6.5 and ~0
7.7 ppm. N-H proton signal

is typically broad.

Data available on
SpectraBase. Aromatic
carbons expected in the & 120-
13C NMR [1]
150 ppm range. Pyrazole
carbons expected at ~6 105,

~0 130, and ~d 140 ppm.

KBr wafer data available.
Expected peaks: N-H
stretching (~3100-3300 cm™1),

IR Spectroscopy ] ~ [1]
C=N stretching (~1550 cm™1),
Ar-NOz2 stretching (~1530 and

~1350 cm™1).

| Mass Spectrometry | GC-MS data available. Molecular ion peak [M]* expected at m/z 189. |[1]
|

Synthesis and Characterization Protocols
General Synthesis Methodology

The synthesis of 3-aryl-1H-pyrazoles is commonly achieved through the condensation reaction
between a 1,3-dicarbonyl compound and hydrazine hydrate. For 3-(3-nitrophenyl)-1H-
pyrazole, a suitable precursor would be 1-(3-nitrophenyl)-1,3-butanedione.
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General Synthesis Workflow for 3-Aryl-1H-Pyrazoles

Starting Materials:
- 3-Nitroacetophenone
- Ethyl Acetate

Intermediate:
1-(3-nitrophenyl)-1,3-butanedione

Crude Product:
3-(3-nitrophenyl)-1H-pyrazole

Final Product:
Pure 3-(3-nitrophenyl)-1H-pyrazole

Characterization
(NMR, MS, IR, MP)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-(3-nitrophenyl)-1H-pyrazole.
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Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for pyrazole

synthesis.

o Step 1: Synthesis of 1-(3-nitrophenyl)-1,3-butanedione (Intermediate)

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous
ethanol), add 3'-nitroacetophenone dropwise at 0-5 °C.

Following the addition, add ethyl acetate dropwise while maintaining the temperature.
Allow the mixture to warm to room temperature and stir for 12-18 hours.

Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric
acid.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude 1,3-diketone intermediate.

o Step 2: Synthesis of 3-(3-nitrophenyl)-1H-pyrazole

[e]

Dissolve the crude 1-(3-nitrophenyl)-1,3-butanedione in glacial acetic acid or ethanol.
Add hydrazine hydrate (1.1 equivalents) to the solution.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

Collect the precipitated solid by vacuum filtration.

Wash the solid thoroughly with water to remove any residual acid.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1301764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to afford pure 3-(3-nitrophenyl)-1H-pyrazole.

Protocol: Characterization

o Melting Point: Determine the melting point using a standard melting point apparatus.
 NMR Spectroscopy:

o Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

o Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer.
o Process the data, referencing the solvent peak, and integrate 1H signals.

e Mass Spectrometry: Obtain a mass spectrum using an instrument with Electron lonization
(El) or Electrospray lonization (ESI) to confirm the molecular weight.

e Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet or
an Attenuated Total Reflectance (ATR) accessory.

Biological Activity and Potential Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of
numerous approved drugs. The introduction of a nitrophenyl group often modulates biological
activity, making these derivatives subjects of intense research in drug discovery.

Overview of Biological Potential

Nitrophenyl-pyrazole derivatives have been extensively studied and have shown a wide
spectrum of biological activities, including:

» Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic effects against various
cancer cell lines. Mechanisms often involve the induction of apoptosis, cell cycle arrest, and
inhibition of key signaling proteins like kinases[2][3][4].
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» Anti-inflammatory Activity: Certain pyrazoles act as inhibitors of inflammatory enzymes like
Cyclooxygenase (COX), similar to the mechanism of the blockbuster drug Celecoxib[5].

» Antimicrobial Activity: The pyrazole nucleus is present in compounds with significant
antibacterial and antifungal properties, with some derivatives showing minimum inhibitory
concentrations (MIC) in the low microgram per milliliter range[6][7][8].

Quantitative Biological Data of Related Compounds

While specific quantitative bioactivity data for the parent 3-(3-nitrophenyl)-1H-pyrazole is not
readily available in the cited literature, the data from closely related analogues underscore the
potential of this chemical class. The following table presents data for representative
nitrophenyl-substituted pyrazole derivatives.

Table 3: Biological Activity of Representative Nitrophenyl-Pyrazole Analogues
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Compound Biological Quantitative
. Target/Assay Reference
Name Activity Value

2-((5-hydroxy-
3-methyl-1H-

pyrazol-4-yl)(4 MIC: 0.25

: Antibacterial E. coli [6]
nitrophenyl)m pg/mL

ethyl)hydrazin
ecarboxamide

2-((5-hydroxy-3-
methyl-1H-
pyrazol-4-yl)(4- : . o
i Antibacterial S. epidermidis MIC: 0.25 pg/mL  [6]
nitrophenyl)meth
yhhydrazinecarb

oxamide

(B)-N-((1,5-
diphenyl-1H-
pyrazol-3- )
Anticancer A549 (Lung) ICs0: 8.0 uM [4]
yl)methylene)-4-
nitrobenzohydraz

ide

(B)-N-((1,5-
diphenyl-1H-
pyrazol-3- )
Anticancer MCF-7 (Breast) ICs0: 5.8 uM [4]
yl)methylene)-4-
nitrobenzohydraz

ide

| 5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Anticancer | NCI-H460 (Lung) |
ICso0: 0.03 puM [[3][9] |

Proposed Mechanism of Action: Anticancer Effects

Studies on related pyrazole derivatives suggest a potential mechanism for anticancer activity
involves the induction of oxidative stress and subsequent apoptosis in cancer cells. This
pathway is often initiated by the generation of Reactive Oxygen Species (ROS).
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Caption: Proposed mechanism of action for anticancer activity.

Standardized Biological Assay Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which the compound reduces cell viability by 50%
(ICs0).
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Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of
5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of 3-(3-nitrophenyl)-1H-pyrazole in culture
medium. Replace the old medium with the medium containing various concentrations of the
compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-
72 hours.

MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 pL of a solubilizing agent (e.qg.,
DMSO or isopropanol with HCI) to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate
reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
untreated control. Plot a dose-response curve and determine the ICso value using non-linear
regression analysis.

Protocol: In Vitro Antimicrobial Assay (Broth
Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial
growth.

e Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S.
aureus, E. coli) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland
standard).

Compound Dilution: Prepare a two-fold serial dilution of 3-(3-nitrophenyl)-1H-pyrazole in
broth directly in a 96-well microtiter plate.

Inoculation: Add the prepared microbial inoculum to each well of the plate. Include a positive
control (broth + inoculum), a negative control (broth only), and a standard antibiotic control
(e.g., Ciprofloxacin).
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Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound at
which there is no visible growth of the microorganism. This can be assessed visually or by
measuring the optical density at 600 nm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1301764?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

